Cas no 87-85-4 (Hexamethylbenzene)

Hexamethylbenzene structure
Hexamethylbenzene structure
Nome del prodotto:Hexamethylbenzene
Numero CAS:87-85-4
MF:C12H18
MW:162.271323680878
MDL:MFCD00008523
CID:81739
PubChem ID:6908

Hexamethylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Hexamethylbenzene
    • Mellitene
    • Hexamethylbenzene Zone Refined (number of passes:20)
    • Mellithene
    • Hexanmethylbenzene
    • hexamethyl-benzene
    • Benzene, hexamethyl-
    • 1,2,3,4,5,6-Hexamethylbenzene
    • Hexamethyl benzene
    • Hexamethylbenzol
    • YUWFEBAXEOLKSG-UHFFFAOYSA-N
    • J8SD5741V8
    • 1,2,3,4,5,6-Hexamethyl-benzene
    • Benzene, 1,2,3,4,5,6-hexamethyl-
    • Hexamethylbenzene, 98+%
    • hexamethylbenxene;
    • Hexamethylbenzene, 99%
    • BENZENE,HEXAMETHYL
    • KSC106O3T
    • NSC3838
    • 1,2,3,4,5,6-Hexamethylbenzene (ACI)
    • Benzene, hexamethyl- (8CI, 9CI)
    • NSC 3838
    • D87567
    • AKOS015842251
    • WLN: 1R B1 C1 D1 E1 F1
    • DTXSID3058957
    • H0410
    • EN300-139722
    • NSC-3838
    • AI3-03275
    • NS00039226
    • Hexamethylbenzene, purified by sublimation, >=99%
    • Q413592
    • FT-0627016
    • CHEBI:39001
    • MFCD00008523
    • 4342-40-9
    • 1,2,3,4,5,6-Hexamethylbenzene #
    • CHEMBL16347
    • 87-85-4
    • CS-0095851
    • SY012954
    • InChI=1/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H
    • Z276588070
    • UNII-J8SD5741V8
    • A842388
    • AS-81609
    • H0087
    • EINECS 201-777-0
    • DA-18210
    • DTXCID0048555
    • Benzene, 1,2,3,4,5,6hexamethyl
    • benzene, hexamethyl
    • MDL: MFCD00008523
    • Inchi: 1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3
    • Chiave InChI: YUWFEBAXEOLKSG-UHFFFAOYSA-N
    • Sorrisi: C1(C(C)=C(C)C(C)=C(C)C=1C)C
    • BRN: 1905834

Proprietà calcolate

  • Massa esatta: 162.140851g/mol
  • Carica superficiale: 0
  • XLogP3: 4.6
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta legami ruotabili: 0
  • Massa monoisotopica: 162.140851g/mol
  • Massa monoisotopica: 162.140851g/mol
  • Superficie polare topologica: 0Ų
  • Conta atomi pesanti: 12
  • Complessità: 91.6
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • LogKoa: 6.31 (Octanol-Air partition coefficient)
  • Colore/forma: Cristalli di fiocchi incolori.
  • Densità: 1,063 g/cm3
  • Punto di fusione: 165.0 to 168.0 deg-C
  • Punto di ebollizione: 264 °C(lit.)
  • Punto di infiammabilità: 265°C
  • Indice di rifrazione: 1.4842
  • Coefficiente di ripartizione dell'acqua: Insoluble in water
  • PSA: 0.00000
  • LogP: 3.53700
  • Solubilità: Solubile in etanolo e benzene, solubile in etere, acetone e acido acetico, insolubile in acqua.

Hexamethylbenzene Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S24/25
  • RTECS:DA3200000
  • TSCA:Yes

Hexamethylbenzene Dati doganali

  • CODICE SA:2902909090
  • Dati doganali:

    Codice doganale cinese:

    2902909090

    Panoramica:

    2902909090. Altri idrocarburi aromatici. IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:2,0%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente

    Riassunto:

    2902909090 altri idrocarburi aromatici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:2,0%.Tariffa generale:30,0%

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Hexamethylbenzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Titanium, dichloro[3,8,14,19-tetrakis(1,1-dimethylethyl)-23,23-diphenyl-11H,17H-… Solvents: Toluene ,  Tetrahydrofuran ;  2 h, 75 °C
Riferimento
Synthesis, characterization, and alkyne cyclotrimerization chemistry of titanium complexes supported by calixarene-derived bis(aryloxide) ligation
Ladipo, Folami T.; Sarveswaran, Vallipuram; Kingston, Jesudoss V.; Huyck, Rebecca A.; Bylikin, Sergei Y.; et al, Journal of Organometallic Chemistry, 2004, 689(3), 502-514

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride
Riferimento
Synthesis and properties of polymethylbenzyl nitrites
Suzuki, Hitomi; Nakano, Kiyoshi; Mishina, Tadashi; Hanafusa, Terukiyo, Nippon Kagaku Kaishi, 1978, (7), 1049-52

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Tantalum chloride sulfide (TaCl3S), (T-4)- Solvents: Toluene ;  3 h, 20 °C
Riferimento
Reactions of vanadium(V) and tantalum(V) complexes with kinetically stabilized phosphaalkynes. A simple synthesis of 1,3,4-thia- and 1,3,4-selenadiphospholes
Peters, Christoph; Fischbeck, Uwe; Tabellion, Frank; Regitz, Manfred; Preuss, Fritz, Zeitschrift fuer Naturforschung, 2003, 58(1), 44-51

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Diethyl ether ,  1,4-Dioxane ;  24 h, rt
Riferimento
Low temperature Kumada-Corriu cross-coupling of polychlorinated acene derivatives and a synthesis of sterically demanding acenes
Yagodkin, Elisey; Douglas, Christopher J., Tetrahedron Letters, 2010, 51(23), 3037-3040

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Indium chloride tetrahydrate Solvents: 1,2-Dichloroethane ;  8 h, 110 °C; cooled
Riferimento
InCl3·4H2O-catalyzed trioxane as a new methylating agent for multi-methylated aromatics affording hexamethyl benzene
Chen, Song-Jie; Hua, Ruimao, Letters in Organic Chemistry, 2010, 7(1), 61-63

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Molybdenum, bis[(1,2,3,4,5,6-η)-2,6-dimethylpyridine]- Solvents: Acetonitrile
Riferimento
Synthesis and reactions of [Mo(2,6-lutidine)(η-allyl)] derivatives
Mehnert, Christian P.; Chernega, Alexander N.; Green, Malcolm L. H., Journal of Organometallic Chemistry, 1996, 513(1-2), 247-253

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium Solvents: 1,2-Dichloroethane ;  3 h, 80 °C
Riferimento
Catalytic and Stoichiometric Reactions of the Parent Olefin Rhodium(I) Complex with Alkynes
Kolos, Andrey V.; Nelyubina, Yulia V.; Perekalin, Dmitry S., Organometallics, 2022, 41(21), 3038-3043

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride Solvents: Benzene
Riferimento
Alkyne cyclizations at reduced tantalum centers: synthesis and molecular structure of (η6-C6Me6)Ta(O-2,6-i-Pr2C6H3)2Cl
Bruck, M. A.; Copenhaver, A. S.; Wigley, D. E., Journal of the American Chemical Society, 1987, 109(21), 6525-7

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Riferimento
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Tantalum, μ-chloropentachloro[μ-[(1,2,3,4-η)-1,2,3,4-tetraethyl-1,3-butadiene-1,… Solvents: Benzene-d6 ;  15 min, rt
Riferimento
Direct evidence for [4+2] cycloaddition mechanism of alkynes to tantalacyclopentadiene on dinuclear tantalum complexes as a model of alkyne cyclotrimerization
Yamamoto, Keishi; Tsurugi, Hayato; Mashima, Kazushi, Chemistry - A European Journal, 2015, 21(32), 11369-11377

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Alumina ,  Silica
Riferimento
Preparation of hexamethylbenzene
, Japan, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium amalgam Solvents: Water ;  heated
Riferimento
Isomerizations of carbanions. II. Rearrangements of benzyltrimethylammonium ion and related quaternary ammonium ions by sodium amide involving migration into the ring
Kantor, Simon W.; Hauser, Charles R., Journal of the American Chemical Society, 1951, 73, 4122-31

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: 2-Iodophenol ,  Indium trichloride Solvents: Chlorobenzene ;  24 h, reflux
Riferimento
Regioselective Synthesis of 1,3,5-Substituted Benzenes via the InCl3/2-Iodophenol-Catalyzed Cyclotrimerization of Alkynes
Xu, Yan-li; Pan, Ying-ming; Wu, Qiang; Wang, Heng-shan; Liu, Pei-zhen, Journal of Organic Chemistry, 2011, 76(20), 8472-8476

Metodo di produzione 14

Condizioni di reazione
Riferimento
Ethoxycarbonylmethylthiomethylation of aromatic compounds by Friedel-Crafts reaction with ethyl α-(chloromethylthio)acetate
Tamura, Yasumitsu; Tsugoshi, Teruhisa; Annoura, Hirokazu; Ishibashi, Hiroyuki, Synthesis, 1984, (4), 326-7

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Aluminum oxide (Al4O6) Solvents: Methanol
Riferimento
Hexamethylbenzene
Cullinane, N. M.; Chard, S. J.; Dawkins, C. W. C., Organic Syntheses, 1955, 35, 73-4

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  3 h, 60 °C; 21 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
An efficient approach to the cyclotrimerisation of alkynes: solvent-free synthesis of 1,3,5-trisubstituted benzenes using p-toluenesulfonic acid monohydrate
Gao, Qi; Bao, Fang-Ping; Feng, Xiao-Jing; Pan, Ying-Ming; Wang, Heng-Shan; et al, ARKIVOC (Gainesville, 2013, (3), 49-60

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Titanium ,  Zirconium Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane
Riferimento
Cyclotrimerization of alkynes by activated metal catalyst
Choi, Kyu Sang; Park, Moon Kyeu; Han, Byung Hee, Bulletin of the Korean Chemical Society, 1998, 19(11), 1257-1261

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: Butyllithium ,  Titanium isopropoxide Solvents: Tetrahydrofuran ,  Hexane ;  1 min, 0 °C; 5 min, 0 °C
1.2 0 °C; 15 min, 100 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
Riferimento
Can the Ti(OiPr)4/nBuLi combination of reagents function as a catalyst for [2+2+2] alkyne cyclotrimerisation reactions?
Siemiaszko, Gabriela; Six, Yvan, New Journal of Chemistry, 2018, 42(24), 20219-20226

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Magnesium ,  Nickel bromide Solvents: Tetrahydrofuran
Riferimento
Cyclotrimerization of alkynes catalyzed by nickel complexes formed in situ
Alphonse, P.; Moyen, F.; Mazerolles, P., Journal of Organometallic Chemistry, 1988, 345(1-2), 209-16

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][N-[2,6… Solvents: Benzene-d6 ;  3 h, rt
Riferimento
Synthesis, Characterization, and Alkyne Trimerization Catalysis of a Heteroleptic Two-Coordinate FeI Complex
Lipschutz, Michael I.; Chantarojsiri, Teera; Dong, Yuyang; Tilley, T. Don, Journal of the American Chemical Society, 2015, 137(19), 6366-6372

Metodo di produzione 21

Condizioni di reazione
1.1 Catalysts: [(1,2,3,4,5,6-η)-1,3,5-Cycloheptatriene][(1,2,5,6-η)-1,5-cyclooctadiene]iron Solvents: Tetrahydrofuran
Riferimento
(η6-Cyclohepta-1,3,5-triene)(η4-cycloocta-1,5-diene)iron(0) complex as attractive precursor in catalysis
Breschi, Chiara; Piparo, Loris; Pertici, Paolo; Caporusso, Anna Maria; Vitulli, Giovanni, Journal of Organometallic Chemistry, 2000, 607(1-2), 57-63

Metodo di produzione 22

Condizioni di reazione
1.1 Catalysts: Silane, (11-azidoundecyl)trimethoxy-, homopolymer (trimethylsilyl-terminated, reaction product with tri-2-pyridylphosphine and palladium (II) chloride followed by hydrolysis) Solvents: Chloroform
Riferimento
Immobilization of homogeneous palladium(II) complex catalysts on novel polysiloxanes with controllable solubility: important implications for the study of heterogeneous catalysis on silica surfaces
Fu, Yaw-Shyan; Yu, Shuchun J., Angewandte Chemie, 2001, 40(2), 437-440

Metodo di produzione 23

Condizioni di reazione
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Butylsilane ;  6 - 20 h, rt
Riferimento
A novel reduction of polycarboxylic acids into their corresponding alkanes using n-butylsilane or diethylsilane as the reducing agent
Nimmagadda, Rama D.; McRae, Christopher, Tetrahedron Letters, 2006, 47(21), 3505-3508

Hexamethylbenzene Raw materials

Hexamethylbenzene Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
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